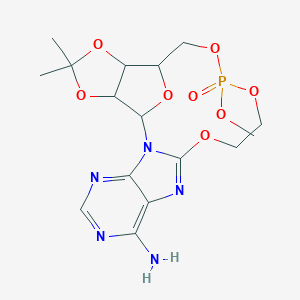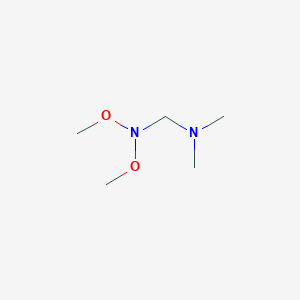
5-Etilpiridin-2-amina
Descripción general
Descripción
5-Ethylpyridin-2-amine, also known as 5-EP, is a heterocyclic compound belonging to the pyridine family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. 5-EP is widely used as a starting material in the synthesis of various drugs, including anticonvulsants, anti-inflammatory agents, and anti-cancer drugs. 5-EP is also used as a building block in the synthesis of newer drugs, such as the anticonvulsant lamotrigine.
Aplicaciones Científicas De Investigación
Desarrollo de fármacos: Predicción de la formación de metabolitos reactivos
5-Etilpiridin-2-amina: se ha utilizado en el desarrollo de modelos de clasificación in silico para predecir la formación de metabolitos reactivos, lo que puede ser crucial para evaluar el riesgo de lesión hepática inducida por fármacos (DILI). Esta aplicación es significativa en la industria farmacéutica, ya que ayuda en la predicción temprana de la toxicidad y puede reducir potencialmente la tasa de fracaso de los ensayos clínicos debido a la hepatotoxicidad .
Síntesis de derivados de pirimidina
Este compuesto juega un papel en la síntesis de derivados de pirimidina, que son conocidos por su amplia gama de efectos farmacológicos, incluidas las propiedades antiinflamatorias. Las pirimidinas pueden inhibir la expresión y las actividades de varios mediadores inflamatorios, lo que las hace valiosas en la investigación y el desarrollo de nuevos fármacos antiinflamatorios .
Ciencia de materiales: Fabricación de materiales funcionales
En la ciencia de materiales, This compound se utiliza como un bloque de construcción para la síntesis de polímeros, catalizadores, sensores y nanomateriales. Sus propiedades únicas contribuyen al diseño y la fabricación de materiales funcionales, lo que permite avances en varios campos de la ciencia de materiales .
Síntesis química: Formación de ligandos
El compuesto está involucrado en la síntesis de ligandos, particularmente en la formación de ligandos basados en di(piridin-2-il)amina sustituidos con trifluorometilo. Estos ligandos tienen aplicaciones en catálisis y se sintetizan mediante reacciones de aminación catalizadas por paladio .
Química analítica: Control de calidad y seguridad
This compound: está sujeto a rigurosos controles de calidad y evaluaciones de seguridad en química analítica. Su pureza, condiciones de almacenamiento e información de seguridad, como las declaraciones de peligro y las declaraciones de precaución, se documentan meticulosamente para garantizar un manejo y una aplicación seguros en la investigación .
Química computacional: Modelos de aprendizaje automático
El compuesto se ha utilizado en química computacional para construir modelos de aprendizaje automático. Estos modelos, como la Red Neural de Paso de Mensajes (MPNN), utilizan la estructura del compuesto para predecir el riesgo de unión covalente de los compuestos, lo cual es esencial para la evaluación de la seguridad de los fármacos .
Safety and Hazards
Direcciones Futuras
While specific future directions for 5-Ethylpyridin-2-amine are not mentioned in the search results, therapeutic peptides, which include pyridine derivatives, are a hot topic in pharmaceutical research . The development of peptide drugs, including those based on pyridine structures, is expected to continue to be a significant area of study .
Propiedades
IUPAC Name |
5-ethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTNJLQWOVTCPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431010 | |
| Record name | 5-ethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19842-07-0 | |
| Record name | 5-ethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)



![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)


